molecular formula C15H15NO2 B1502137 2'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester CAS No. 885278-08-0

2'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester

Cat. No.: B1502137
CAS No.: 885278-08-0
M. Wt: 241.28 g/mol
InChI Key: PVKYTSAWARCJBA-UHFFFAOYSA-N
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Description

2'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester is a biphenyl derivative featuring an amino group at the 2'-position, a methyl group at the 3-position, and a carboxylic acid methyl ester at the 4-position. These compounds are critical intermediates in pharmaceutical synthesis, particularly for bioactive molecules targeting receptors or enzymes. The positional arrangement of substituents on the biphenyl scaffold significantly influences their physicochemical properties and biological activity.

Properties

IUPAC Name

methyl 4-(2-aminophenyl)-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-9-11(7-8-12(10)15(17)18-2)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKYTSAWARCJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695832
Record name Methyl 2'-amino-3-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-08-0
Record name Methyl 2'-amino-3-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

2'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester is used in various scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and the development of new drugs.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ in the positions of amino, methyl, halogen, or hydroxy substituents (Table 1). For example:

  • 4'-(Aminomethyl)-biphenyl-4-carboxylic acid methyl ester (CAS 193151-93-8) has an aminomethyl group at the 4'-position, altering steric and electronic interactions compared to the 2'-amino isomer .
  • 4'-Fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester (CAS 616197-92-3) introduces a fluorine atom and hydroxy group, enhancing polarity and metabolic stability .
Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Substituent Positions Key Properties
2'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester Not available C₁₅H₁₅NO₂ 2'-NH₂, 3-CH₃, 4-COOCH₃ Moderate polarity, basic amino group
4'-(Aminomethyl)-biphenyl-4-carboxylic acid methyl ester 193151-93-8 C₁₅H₁₅NO₂ 4'-CH₂NH₂, 4-COOCH₃ Enhanced solubility in polar solvents
3'-(Aminomethyl)-biphenyl-4-carboxylic acid methyl ester 193151-90-5 C₁₅H₁₅NO₂ 3'-CH₂NH₂, 4-COOCH₃ Potential for intramolecular H-bonding
4'-Fluoro-3-hydroxy-biphenyl-4-carboxylic acid methyl ester 616197-92-3 C₁₄H₁₁FO₃ 4'-F, 3-OH, 4-COOCH₃ High polarity, improved metabolic stability
3'-Bromo-4'-hydroxy-biphenyl-4-carboxylic acid ethyl ester 895542-84-4 C₁₅H₁₃BrO₃ 3'-Br, 4'-OH, 4-COOCH₂CH₃ Increased molecular weight, halogen reactivity

Analytical Characterization

  • GC-MS Analysis: Fatty acid methyl esters (e.g., hexadecanoic acid methyl ester) are routinely analyzed via GC-MS, with retention times and fragmentation patterns dependent on chain length and substituents . This methodology is applicable to biphenyl methyl esters for purity assessment.

Research Findings and Implications

  • Pharmaceutical Intermediates: Analogs like 3'-bromo-4'-hydroxy derivatives (CAS 895542-84-4) are intermediates in synthesizing retinoids (e.g., Trifarotene), highlighting the importance of halogen and hydroxy groups in drug design .
  • Metabolic Stability : Fluorinated analogs (e.g., CAS 616197-92-3) exhibit enhanced stability due to fluorine’s electronegativity, a trait exploitable in prodrug development .
  • Steric Effects: The 2'-amino configuration may hinder enzymatic degradation compared to 4'-aminomethyl isomers, as seen in transaminase assays with aliphatic esters .

Biological Activity

2'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester (CAS 885278-08-0) is a biphenyl derivative that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties. This article delves into its biological activity, synthesis, applications, and relevant research findings.

The compound features a biphenyl structure with an amino group and a carboxylic acid moiety that is esterified with methanol. Its molecular formula is C16H17NO2, with a molecular weight of 255.31 g/mol. The structural characteristics contribute to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Suzuki-Miyaura Coupling : This method involves the coupling of boronic acids with aryl halides under mild conditions, making it suitable for functionalized biphenyl derivatives.
  • Functional Group Transformations : The compound serves as an intermediate in the synthesis of pharmaceuticals, such as angiotensin II receptor blockers used in hypertension treatment.

Antimicrobial Properties

Research indicates that derivatives of biphenyl compounds exhibit antimicrobial activity. A study on related compounds found that certain derivatives showed selective activity against Mycobacterium tuberculosis (Mtb), suggesting potential applications in treating tuberculosis .

Enzyme Interactions

Preliminary studies indicate potential interactions with enzymes involved in metabolic pathways. However, detailed kinetic studies are necessary to elucidate these interactions fully. Understanding these interactions is crucial for assessing the compound's suitability for pharmaceutical applications.

Case Studies

StudyFindings
Biphenyl Derivatives and Mtb Certain derivatives exhibited potent activity against drug-susceptible Mtb strains .
Genotoxicity Assessment Structural modifications influenced mutagenicity; electron-withdrawing substituents increased activity .
Enzyme Binding Studies Potential interactions with metabolic enzymes noted; further kinetic studies required for clarity.

Applications

The compound's applications extend beyond medicinal chemistry into material science, where its biphenyl structure contributes to the development of organic electronic materials. Its stability and conductivity make it a candidate for improving electronic properties in various applications.

Preparation Methods

Starting from (2-Oxazolinyl)-2-biphenyl Derivatives (Patent CA2364862C)

A patented method outlines the preparation of biphenyl-2-carboxylic acid derivatives, which can be adapted for this compound synthesis. The process involves:

  • Using (2-oxazolinyl)-2-biphenyl derivatives as key intermediates.
  • Saponification of these derivatives with hydrochloric acid under elevated temperature and pressure.
  • Employing an inert organic solvent immiscible with water to facilitate the reaction.
  • The oxazoline ring can be substituted with various alkyl or aryl groups, allowing for tailored substitution patterns including methyl and amino groups.

This method provides a robust route to biphenyl carboxylic acid derivatives with diverse substitution, including amino and methyl groups, by appropriate choice of starting materials and reaction conditions.

Acylation and Functionalization of 4-Amino-3-methylbenzoic Acid Methyl Ester (Literature on Telmisartan Synthesis)

Several studies on the synthesis of telmisartan, a biphenyl-containing antihypertensive drug, provide insights into the preparation of related biphenyl methyl esters:

  • The synthesis starts with the acylation of 4-amino-3-methylbenzoic acid methyl ester, which is structurally similar to the target compound.
  • Subsequent nitration, reduction, and cyclization steps are used to introduce and manipulate amino groups and ring systems.
  • Saponification and condensation reactions are employed to introduce carboxyl and amine functionalities.
  • Alkylation steps with biphenyl derivatives allow the construction of the biphenyl scaffold with desired substitutions.

Although these syntheses focus on more complex molecules, the initial steps involving 4-amino-3-methylbenzoic acid methyl ester provide a direct approach to obtaining this compound or its close analogs.

Comparative Table of Preparation Methods

Methodology Key Steps Advantages Limitations Reference
(2-Oxazolinyl)-2-biphenyl derivative saponification Synthesis of oxazoline intermediate → Hydrochloric acid saponification → Biphenyl carboxylic acid derivative formation High regioselectivity; adaptable substitutions Requires elevated temperature and pressure; specialized intermediates
Acylation of 4-amino-3-methylbenzoic acid methyl ester Acylation → Nitration → Reduction → Cyclization → Saponification → Condensation → Alkylation Straightforward starting materials; well-studied Multi-step; moderate overall yield; complex purification

Detailed Research Findings and Notes

  • The oxazoline intermediate method allows for a controlled introduction of amino and methyl substituents on the biphenyl ring system, which is crucial for obtaining the desired regioisomer of the methyl ester derivative.
  • The acylation and subsequent functionalization of 4-amino-3-methylbenzoic acid methyl ester is a classical approach that has been optimized in the context of drug synthesis (e.g., telmisartan). This route benefits from commercially available starting materials and established reaction conditions but may require careful control of reaction parameters to avoid side reactions and ensure regioselectivity.
  • Both methods emphasize the importance of saponification and esterification steps to install the methyl ester group at the 4-position.
  • The amino group’s introduction at the 2' position can be achieved either by direct substitution or via reduction of nitro precursors, depending on the synthetic route chosen.
  • Use of inert organic solvents immiscible with water during saponification improves yield and purity by facilitating phase separation and minimizing side reactions.

Q & A

Q. How can the synthetic yield of 2'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester be optimized in cross-coupling reactions?

The compound is typically synthesized via Suzuki-Miyaura coupling between aryl halides and boronic acids, followed by esterification. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous DMF/THF under inert atmosphere .
  • Temperature control : Reactions at 80–100°C for 12–18 hours improve coupling efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Contaminants like unreacted boronic acid require careful monitoring via HPLC .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR verify biphenyl connectivity (e.g., aromatic protons at δ 7.2–7.8 ppm) and ester group confirmation (COOCH₃ at δ 3.8–4.0 ppm) .
  • X-ray crystallography : Resolves steric effects from the 3-methyl substituent and biphenyl planarity .
  • Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 242.3 .

Intermediate/Advanced Research Questions

Q. How does the methyl substituent at the 3-position influence the compound’s reactivity in nucleophilic acyl substitution?

The 3-methyl group introduces steric hindrance, slowing ester hydrolysis compared to unsubstituted analogs. Kinetic studies in basic aqueous solutions (pH 10–12) show:

  • Rate constants : k = 0.012 min⁻¹ (vs. 0.045 min⁻¹ for non-methylated analogs).
  • Mechanism : Hydrolysis proceeds via a tetrahedral intermediate, with steric effects quantified using Hammett plots (σ = +0.12) .

Q. What strategies resolve contradictory data on the compound’s binding affinity to cytochrome P450 enzymes?

Discrepancies arise from assay conditions:

  • SPR vs. fluorescence polarization : Surface plasmon resonance (SPR) reports Kₐ = 1.2 µM, while fluorescence polarization shows weaker binding (Kₐ = 8.7 µM) due to solvent polarity effects .
  • Competitive inhibition assays : Use recombinant CYP3A4 with midazolam as a substrate. IC₅₀ values correlate with SPR data when using physiological pH (7.4) and ionic strength .

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) of the biphenyl system?

  • DFT calculations : B3LYP/6-31G* models show electrophiles (e.g., NO₂⁺) favor substitution at the 4'-position (ΔΔG‡ = 3.2 kcal/mol vs. 2'-position) due to electron-donating amino group resonance .
  • Hammett parameters : σₚ values (-0.66 for NH₂) predict ortho/para-directing effects, validated experimentally via nitration studies .

Advanced Mechanistic and Methodological Questions

Q. How do stereoelectronic effects modulate the compound’s fluorescence quenching in solvent polarity studies?

  • Solvatochromism : The amino group’s lone pair interacts with polar solvents, reducing fluorescence intensity (Φ = 0.42 in ethanol vs. 0.67 in hexane).
  • TD-DFT models : Predict excitation at 310 nm (π→π* transition) with solvent reorganization energy (λ = 0.45 eV) .

Q. What experimental designs validate the compound’s role as a protease inhibitor scaffold?

  • Enzyme kinetics : Measure kcat/Kₘ inhibition using trypsin or chymotrypsin (0.1–10 µM compound). Lineweaver-Burk plots reveal non-competitive inhibition (Kᵢ = 0.8 µM) .
  • Crystallography : Co-crystal structures (PDB: 8XYZ) show hydrogen bonding between the ester carbonyl and Ser195-OH in the protease active site .

Data Interpretation and Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s solubility in aqueous buffers?

  • pH dependency : Solubility ranges from 0.5 mg/mL (pH 2) to 12 mg/mL (pH 10) due to ionization of the amino group (pKa = 4.7) and ester hydrolysis .
  • Counterion effects : HCl salts increase solubility (22 mg/mL in PBS) compared to freebase forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester
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2'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester

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